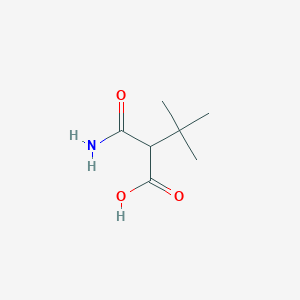

2-Carbamoyl-3,3-dimethylbutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

137307-69-8 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-carbamoyl-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)4(5(8)9)6(10)11/h4H,1-3H3,(H2,8,9)(H,10,11) |

InChI Key |

RCJCKKKDCKFUSE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C(=O)N)C(=O)O |

Canonical SMILES |

CC(C)(C)C(C(=O)N)C(=O)O |

Synonyms |

Butanoic acid, 2-(aminocarbonyl)-3,3-dimethyl- |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Carbamoyl 3,3 Dimethylbutanoic Acid and Its Key Precursors

Strategies for Constructing the 3,3-Dimethylbutanoic Acid Core

The 3,3-dimethylbutanoic acid core is a sterically hindered structure that serves as a crucial building block. cymitquimica.com Its synthesis can be achieved through several distinct pathways, each offering advantages depending on the available starting materials and desired scale.

Oxidation Pathways from Alkenes for Carboxylic Acid Formation

The oxidative cleavage of carbon-carbon double bonds in alkenes is a powerful method for synthesizing carboxylic acids. organicchemistrytutor.com In this approach, a suitably substituted alkene is cleaved to yield two carbonyl-containing fragments. When a monosubstituted alkene carbon is cleaved under strong oxidizing conditions, it is converted directly to a carboxylic acid. libretexts.org

For the synthesis of 3,3-dimethylbutanoic acid, a potential precursor would be 4,4-dimethyl-1-pentene. Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can be employed. ausetute.com.au

Oxidation with Potassium Permanganate (KMnO₄) : Under hot, basic conditions, KMnO₄ cleaves the double bond. A monosubstituted alkene carbon is oxidized to a carboxylic acid (as its salt), while the unsubstituted terminal carbon is oxidized to carbon dioxide. libretexts.org

Ozonolysis : This two-step process involves reacting the alkene with ozone at low temperatures, followed by treatment with an oxidizing agent (like hydrogen peroxide). This method effectively cleaves the double bond to yield carboxylic acids or ketones. libretexts.org

| Alkene Precursor | Oxidizing Agent/Conditions | Products |

| 4,4-dimethyl-1-pentene | 1. Hot, concentrated KMnO₄, OH⁻ 2. H₃O⁺ | 3,3-dimethylbutanoic acid and CO₂ |

| 4,4-dimethyl-1-pentene | 1. O₃, -78°C 2. H₂O₂ (Oxidative workup) | 3,3-dimethylbutanoic acid and CO₂ |

Wolff-Kishner Reduction and Related Approaches

The Wolff-Kishner reduction is a classic organic reaction used to convert a carbonyl functionality into a methylene (B1212753) group under basic conditions. wikipedia.orgorganic-chemistry.org This method is particularly useful for substrates that are sensitive to acid. organic-chemistry.org A patented process describes the synthesis of 3,3-dimethylbutanoic acid via the Wolff-Kishner reduction of 3,3-dimethyl-2-oxobutanoic acid (also known as trimethylpyruvic acid). google.comgoogle.com

The reaction proceeds in two main stages:

Hydrazone Formation : The ketone (3,3-dimethyl-2-oxobutanoic acid) reacts with hydrazine (B178648) (N₂H₄) to form a hydrazone intermediate. youtube.com

Reduction : In the presence of a strong base (like potassium hydroxide) and at high temperatures, the hydrazone is deprotonated. The resulting intermediate collapses, releasing nitrogen gas (N₂) and forming a carbanion, which is then protonated by the solvent to yield the final alkane product. youtube.commasterorganicchemistry.com

A modification developed by Huang-Minlon involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base in a high-boiling solvent like triethylene glycol, which often results in improved yields and reduced reaction times. wikipedia.org The process described in the patent involves heating trimethylpyruvic acid with hydrazine hydrate and potassium hydroxide (B78521) in triglycol, followed by distillation to remove excess hydrazine and drive the reaction to completion, achieving a high yield of 3,3-dimethylbutanoic acid. google.com

| Starting Material | Reagents | Key Intermediate | Final Product | Yield |

| 3,3-dimethyl-2-oxobutanoic acid | 1. Hydrazine hydrate 2. KOH, Triglycol, Heat | Hydrazone of 3,3-dimethyl-2-oxobutanoic acid | 3,3-dimethylbutanoic acid | 90% google.com |

Multistep Synthetic Routes to Branched Carboxylic Acids

Beyond the specific methods above, several general multistep syntheses are applicable for constructing branched carboxylic acids like 3,3-dimethylbutanoic acid.

One established industrial method involves the reaction of tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and boron trifluoride (BF₃). google.comgoogle.com However, this method can be problematic due to the handling of BF₃ and the availability of 1,1-dichloroethene. google.com

A more versatile laboratory-scale approach is the Grignard reaction . This involves the formation of an organomagnesium halide (Grignard reagent) from an alkyl halide, which then acts as a potent nucleophile. For this synthesis, a neopentyl halide such as 1-bromo-2,2-dimethylpropane (B145997) would be reacted with magnesium metal to form neopentylmagnesium bromide. This Grignard reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup, to produce 3,3-dimethylbutanoic acid. organicchemistrytutor.com

Another common strategy is the hydrolysis of nitriles . This route would also start with a neopentyl halide. A nucleophilic substitution reaction with sodium cyanide (NaCN) would first form 3,3-dimethylbutanenitrile. The nitrile group can then be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). organicchemistrytutor.comyoutube.com

Introduction and Formation of the Carbamoyl (B1232498) Moiety

The introduction of a carbamoyl group (-CONH₂) alpha to a carboxylic acid to form the target molecule, 2-Carbamoyl-3,3-dimethylbutanoic acid, requires specific synthetic strategies. The following sections detail modern methods for forming carbamoyl functionalities.

Carbamoylation Reactions via Imidazolium Salts and Other Reagents

Carbamoylimidazolium salts are stable and highly efficient electrophilic carbamoylating reagents. researchgate.net They are typically prepared from the reaction of a secondary amine with N,N'-carbonyldiimidazole (CDI), followed by alkylation (e.g., with methyl iodide). researchgate.net

These salts are effective carbamoyl transfer agents due to the "imidazolium effect," which makes them more reactive than their neutral carbamoylimidazole precursors. organic-chemistry.org They react readily with a wide range of nucleophiles under mild conditions to produce ureas, thiocarbamates, carbamates, and amides in high yields, often without the need for chromatographic purification. researchgate.netorganic-chemistry.org The reaction with a carboxylic acid, for instance, leads to the formation of an amide by converting the carboxylic acid group. scholaris.cascholaris.ca While this reaction typically converts the primary carboxylic acid function, its application in more complex transformations, potentially involving activated intermediates of the target molecule, showcases its utility as a powerful carbamoylation tool in organic synthesis.

| Nucleophile | Reagent | Product |

| Amines | Carbamoylimidazolium salt | Ureas researchgate.net |

| Thiols | Carbamoylimidazolium salt | Thiocarbamates organic-chemistry.org |

| Alcohols/Phenols | Carbamoylimidazolium salt | Carbamates organic-chemistry.org |

| Carboxylic Acids | Carbamoylimidazolium salt | Amides scholaris.ca |

Direct Conversion from Amines and CO₂

Carbon dioxide (CO₂) is an abundant, non-toxic, and renewable C1 building block, making it an attractive reagent for forming carbamoyl moieties. nih.gov The direct reaction of amines with CO₂ forms a carbamic acid intermediate. organic-chemistry.org In the presence of a base, this intermediate exists as a carbamate (B1207046) anion. nih.gov

This carbamate anion can be utilized in several ways:

Carbamate Ester Synthesis : The carbamate anion can be trapped with an alkyl halide in a three-component coupling reaction (amine, CO₂, alkyl halide) to form carbamate esters. nih.govorganic-chemistry.org This process can be facilitated by additives like cesium carbonate or strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govorganic-chemistry.org

Carbamoyl Chloride Synthesis : The pre-formed carbamate anion can be reacted with dehydrating/chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). lookchem.com This converts the carbamate into a carbamoyl chloride, a versatile reagent that can be used to carbamoylate other nucleophiles. lookchem.comwikipedia.org This approach provides a phosgene-free route to valuable synthetic intermediates. lookchem.com

Recent advancements include the development of continuous-flow systems for carbamate synthesis, which can significantly reduce reaction times and allow for precise control over the introduction of gaseous CO₂. nih.gov

Curtius Rearrangement and Related Isocyanate Intermediates

The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into primary amines, carbamates, or urea (B33335) derivatives through an isocyanate intermediate. nih.govwikipedia.org This transformation is particularly useful in the synthesis of precursors to this compound, especially for introducing the nitrogen functionality. The reaction proceeds by the thermal or photochemical decomposition of an acyl azide (B81097), which is typically generated from a carboxylic acid derivative. organic-chemistry.org

The general sequence involves:

Activation of a Carboxylic Acid: The starting carboxylic acid is converted into a more reactive species, such as an acyl chloride or a mixed anhydride.

Formation of Acyl Azide: The activated acid is reacted with an azide source, commonly sodium azide, to form the acyl azide intermediate.

Rearrangement: Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate. A key feature of this step is that the migration of the alkyl or aryl group occurs with complete retention of its stereochemical configuration. wikipedia.org

Trapping of the Isocyanate: The resulting isocyanate can be trapped by various nucleophiles. Reaction with water leads to an unstable carbamic acid, which decarboxylates to yield a primary amine. organic-chemistry.org Alternatively, trapping with an alcohol affords a stable carbamate, while reaction with an amine yields a urea derivative. nih.govnih.gov

For instance, a synthetic route could involve a dicarboxylic acid precursor, such as 3,3-dimethylpentanedioic acid. Monoprotection of one carboxylic acid group, followed by conversion of the other to an acyl azide and subsequent Curtius rearrangement in the presence of an alcohol (e.g., tert-butanol), would yield a Boc-protected amino acid derivative. This intermediate is then primed for the eventual formation of the carbamoyl group. Modern variations of this reaction allow for mild, one-pot procedures, avoiding the isolation of the potentially explosive acyl azide. organic-chemistry.org

Amide Bond Formation in Synthesis of Carbamoyl Derivatives

The formation of the carbamoyl group (–CONH₂) is a critical step in the synthesis of the target molecule. This transformation is an amidation reaction, where a carboxylic acid or its derivative reacts with an amine source, in this case, ammonia (B1221849) or a protected equivalent. Direct condensation of a carboxylic acid and ammonia is typically slow and requires harsh conditions. libretexts.org Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice in modern organic synthesis. growingscience.com

Peptide coupling reagents are designed to facilitate the formation of amide bonds under mild conditions with high yields and minimal side reactions, particularly racemization. uni-kiel.de These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comglobalresearchonline.net

Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that activates a carboxylic acid to form a reactive O-acylisourea intermediate. peptide.com This intermediate is susceptible to nucleophilic attack by an amine. To improve efficiency and reduce the risk of racemization at the α-carbon, EDC is almost always used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The additive traps the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine. 4-(Dimethylamino)pyridine (DMAP) can also be used, often in catalytic amounts, to act as an acyl transfer agent, forming a highly reactive acylpyridinium species. nih.gov

Phosphonium Reagents (BOP, PyBOP): (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino analogue (PyBOP) are highly efficient coupling reagents. peptide.com They react with a carboxylate to form a benzotriazolyl active ester, which then rapidly reacts with the amine. youtube.com A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). peptide.com PyBOP is often preferred as it is considered safer.

Uronium/Aminium Reagents (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most effective and widely used coupling reagents, known for its high reactivity and low racemization rates. growingscience.compeptide.com It is based on the additive HOAt (1-hydroxy-7-azabenzotriazole). HATU reacts with the carboxylic acid to generate a highly reactive HOAt ester, which swiftly undergoes aminolysis to form the desired amide. uni-kiel.de

| Reagent Class | Example (Abbreviation) | Activating Additive Often Used | Key Features & Byproducts |

|---|---|---|---|

| Carbodiimide | EDC | HOBt, DMAP | Water-soluble urea byproduct; cost-effective. peptide.comnih.gov |

| Phosphonium Salt | BOP | None required | Highly efficient; forms carcinogenic HMPA byproduct. peptide.com |

| Phosphonium Salt | PyBOP | None required | Similar to BOP but considered safer. commonorganicchemistry.com |

| Uronium/Aminium Salt | HATU | None required (contains HOAt moiety) | Very fast reaction rates; low racemization; suitable for hindered substrates. uni-kiel.depeptide.com |

The fundamental principle behind all coupling reagents is the activation of the carboxylic acid's carbonyl group to enhance its electrophilicity towards the amine nucleophile. uniurb.it

In a typical peptide coupling reaction, the process begins with the deprotonation of the carboxylic acid by a mild base, such as N,N-diisopropylethylamine (DIPEA), to form a carboxylate. growingscience.com This carboxylate then attacks the coupling reagent.

With EDC/HOBt: The carboxylate attacks the protonated EDC to form the O-acylisourea intermediate. This highly reactive species can either react directly with the amine or, more favorably, be intercepted by HOBt to form an HOBt-active ester. The HOBt ester is then attacked by the amine's nitrogen atom, proceeding through a tetrahedral intermediate which collapses to form the amide bond and release HOBt. nih.gov

With HATU: The carboxylate attacks the HATU reagent to form an unstable tetramethyluronium cation and a highly reactive HOAt active ester. The amine then attacks the carbonyl carbon of this active ester. The presence of the nitrogen atom in the pyridine (B92270) ring of the HOAt moiety is believed to facilitate the reaction, possibly through general base catalysis, accelerating the amide bond formation and suppressing racemization. uni-kiel.de

The general mechanism for amide bond formation via an activated species is illustrated below:

Activation: Carboxylic Acid + Coupling Reagent → Activated Intermediate (e.g., Active Ester)

Coupling: Activated Intermediate + Amine → Tetrahedral Intermediate

Collapse: Tetrahedral Intermediate → Amide + Released Activating Group

Stereoselective Synthesis of Chiral Precursors and Enantiomers

The chiral center at the C2 position of this compound necessitates stereocontrolled synthetic methods to produce enantiomerically pure material. This can be achieved either through asymmetric synthesis, which creates the desired stereocenter selectively, or by resolving a racemic mixture of the compound or a key intermediate.

Asymmetric synthesis aims to directly form one enantiomer in excess over the other. For a molecule like the target compound, this often involves the stereoselective formation of a C-C or C-N bond adjacent to the bulky tert-butyl group.

Chiral Auxiliary-Mediated Synthesis: One common strategy involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For example, an achiral 3,3-dimethylbutanoic acid derivative could be attached to a chiral auxiliary, such as a pseudoephedrine or Evans oxazolidinone. The resulting chiral enolate can then be alkylated or amidated, with the auxiliary sterically blocking one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Asymmetric Conjugate Addition: Another powerful method is the asymmetric Michael addition. This approach could involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or amide bearing the 3,3-dimethylbutyl group. The use of a chiral catalyst (organocatalyst or metal-ligand complex) ensures that the nucleophile adds to one face of the double bond preferentially, establishing the desired stereocenter. mdpi.com For example, the conjugate addition of a protected amine source to tert-butyl (E)-3,3-dimethylacrylate, mediated by a chiral catalyst, would generate a chiral β-amino ester, a direct precursor to the target molecule.

Asymmetric Hydrogenation: If a precursor with a double bond at the C2-C3 position can be synthesized, asymmetric hydrogenation using a chiral catalyst (e.g., those based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands like BINAP) could stereoselectively reduce the double bond to set the desired stereochemistry at C2.

When an asymmetric synthesis is not feasible or efficient, resolution of a racemic mixture is a viable alternative. libretexts.org This process separates a 50:50 mixture of enantiomers into its individual components. libretexts.org

Diastereomeric Salt Formation: The most common method for resolving a racemic carboxylic acid is to react it with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a synthetic amine like (R)-1-phenylethanamine. libretexts.org This acid-base reaction forms a pair of diastereomeric salts.

(R/S)-Acid + (R)-Base → (R,R)-Salt + (S,R)-Salt

Diastereomers have different physical properties, including solubility. libretexts.org This difference allows them to be separated by physical methods, most commonly by fractional crystallization. One diastereomeric salt will typically be less soluble and will crystallize out of the solution first. After separation by filtration, the purified diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the resolving agent, which can often be recovered and reused. libretexts.org

Enzymatic Resolution: Another approach is kinetic resolution using enzymes. Lipases, for example, can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture at a much faster rate than the other. For instance, reacting racemic 2-carboxy-3,3-dimethylbutanoic acid methyl ester with a lipase (B570770) in water could selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be separated by standard chemical techniques.

Chemo- and Regioselectivity Challenges in Synthesis

The synthesis of this compound presents several challenges in controlling chemo- and regioselectivity, primarily revolving around the selective functionalization of its precursor, (S)-2-amino-3,3-dimethylbutanoic acid (also known as L-tert-leucine).

A key step in the synthesis is the carbamoylation of the amino group of (S)-2-amino-3,3-dimethylbutanoic acid. This amino acid contains two primary functional groups: a carboxylic acid and an amino group. The challenge lies in selectively reacting the amino group to form the desired carbamoyl group without inducing unwanted side reactions at the carboxylic acid moiety.

Challenges in Selective Carbamoylation:

Competition between Functional Groups: The nucleophilic nature of the amino group makes it the primary target for carbamoylating agents. However, under certain conditions, the carboxylate group (formed by deprotonation of the carboxylic acid) could potentially react, leading to the formation of mixed anhydrides or other undesired byproducts. The choice of reaction conditions, such as pH and the nature of the carbamoylating agent, is crucial to ensure chemoselectivity.

Nature of the Carbamoylating Agent: The reactivity of the carbamoylating agent plays a significant role. Highly reactive agents might lead to over-reaction or side reactions. For instance, the use of isocyanates can be very effective for carbamoylation, but their high reactivity necessitates careful control of stoichiometry and reaction temperature to avoid the formation of ureas or other byproducts. A milder approach could involve the use of reagents like potassium cyanate (B1221674), which typically requires carefully controlled pH to favor the desired reaction.

A plausible synthetic route would involve the direct carbamoylation of (S)-2-amino-3,3-dimethylbutanoic acid. This would ideally be a one-step process to maximize efficiency.

| Step | Reaction | Reagents and Conditions | Key Challenge |

| 1 | Carbamoylation | (S)-2-amino-3,3-dimethylbutanoic acid, Potassium cyanate (KOCN), water, controlled pH | Achieving selective carbamoylation of the amino group without side reactions at the carboxylic acid. |

Alternatively, a protecting group strategy could be employed:

| Step | Reaction | Reagents and Conditions | Key Challenge |

| 1 | Esterification (Protection) | (S)-2-amino-3,3-dimethylbutanoic acid, Methanol, Acid catalyst (e.g., HCl) | Quantitative conversion to the ester without side reactions. |

| 2 | Carbamoylation | Methyl (S)-2-amino-3,3-dimethylbutanoate, Potassium cyanate (KOCN), water | Ensuring complete carbamoylation of the protected amino acid. |

| 3 | Saponification (Deprotection) | Methyl (S)-2-carbamoyl-3,3-dimethylbutanoate, Aqueous base (e.g., NaOH), followed by acidification | Complete and selective hydrolysis of the ester without affecting the carbamoyl group. |

The direct approach is more atom-economical and desirable for scalable synthesis, but may require more rigorous optimization to control selectivity.

Scalable Synthesis and Process Optimization for Research Applications

For the synthesis of this compound to be practical for research applications, the process must be scalable and optimized for efficiency, cost-effectiveness, and safety.

Synthesis of the Key Precursor: (S)-2-amino-3,3-dimethylbutanoic acid

Strecker Synthesis of (S)-2-amino-3,3-dimethylbutanoic acid:

| Step | Reaction | Reagents and Conditions |

| 1 | Aldehyde Formation | Pivaldehyde (3,3-dimethylbutanal) |

| 2 | Imine Formation | Pivaldehyde, Ammonia (NH3), Cyanide source (e.g., KCN) |

| 3 | Nitrile Hydrolysis | α-aminonitrile intermediate, Acid or base hydrolysis |

Process optimization for this synthesis would focus on:

Starting Material Cost and Availability: Pivaldehyde is a readily available and relatively inexpensive starting material.

Reaction Conditions: Optimizing temperature, pressure, and reaction times for each step to maximize yield and minimize byproduct formation.

Purification: Developing efficient purification methods, such as crystallization, to isolate the final product in high purity. Chiral resolution would be necessary to obtain the desired (S)-enantiomer.

Optimization of the Carbamoylation Step:

Assuming a direct carbamoylation approach on (S)-2-amino-3,3-dimethylbutanoic acid, process optimization would involve:

Reagent Selection: Using inexpensive and safe carbamoylating agents. Potassium cyanate is a good candidate due to its lower cost and manageable reactivity compared to isocyanates.

Solvent Selection: Utilizing water as a solvent is environmentally friendly and cost-effective.

pH Control: Maintaining the optimal pH is critical for selective carbamoylation. This can be achieved using a buffer system or by controlled addition of acid or base.

Work-up and Isolation: Developing a simple and efficient work-up procedure to isolate the final product. This could involve precipitation followed by filtration, or extraction.

Scalability Considerations:

When scaling up the synthesis from laboratory to pilot or research scale, several factors must be considered:

Heat Transfer: Exothermic reactions, such as the hydrolysis step in the Strecker synthesis, require efficient heat management to prevent runaway reactions.

Mixing: Ensuring efficient mixing is crucial for maintaining homogeneity and achieving consistent reaction rates.

Safety: Handling of reagents like potassium cyanide in the Strecker synthesis requires strict safety protocols, especially at a larger scale.

Waste Management: Developing a strategy for the safe disposal or recycling of waste streams is an important aspect of a scalable and sustainable process.

An optimized and scalable process for this compound would likely involve a streamlined synthesis of the precursor followed by a well-controlled, one-pot carbamoylation reaction.

| Parameter | Laboratory Scale | Research Scale |

| Batch Size | Milligrams to grams | Grams to kilograms |

| Equipment | Glassware | Glass-lined reactors |

| Process Control | Manual | Automated (pH, temperature) |

| Safety | Fume hood | Dedicated ventilation, containment systems |

By carefully addressing the challenges of chemo- and regioselectivity and by implementing robust process optimization and scalability strategies, the synthesis of this compound can be made efficient and reliable for various research applications.

Derivatization Chemistry and Analog Synthesis of 2 Carbamoyl 3,3 Dimethylbutanoic Acid

Modification at the Carboxylic Acid Functionality

The carboxylic acid moiety of 2-Carbamoyl-3,3-dimethylbutanoic acid is a primary site for chemical modification, enabling the synthesis of esters, amides, and the corresponding alcohols and aldehydes.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to modify the polarity and pharmacokinetic properties of the molecule. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. peptide.com For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be utilized. nih.gov

Microwave-assisted esterification has also been shown to be an efficient method for amino acids like L-leucine, a close structural analog, significantly accelerating the reaction compared to conventional heating. scirp.org For instance, the esterification of L-leucine with n-butanol can be achieved in good yields under solvent-free microwave irradiation. scirp.org

| Reagent/Method | Product | Notes |

| Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl Ester | Classic Fischer-Speier esterification. peptide.com |

| Alcohol, DCC/EDC | Alkyl Ester | Milder conditions, suitable for sensitive substrates. nih.gov |

| Alcohol, Microwave Irradiation | Alkyl Ester | Rapid and efficient method. scirp.org |

Amidation: The carboxylic acid can be converted to a secondary or tertiary amide through coupling with a primary or secondary amine. This reaction is typically facilitated by peptide coupling reagents to form an active intermediate that readily reacts with the amine. Common coupling reagents include carbodiimides (DCC, EDC) often in combination with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and reduce racemization. peptide.comacgpubs.org The synthesis of synthetic cannabinoid receptor agonists, for example, involves the coupling of carboxylic acids with L-tert-leucinamide, demonstrating the formation of an amide bond at the carboxylic acid position of a related structure. nih.gov

| Coupling Reagent | Amine | Product |

| DCC, HOBt | Primary or Secondary Amine | N-substituted amide |

| EDC, HOBt | Primary or Secondary Amine | N-substituted amide |

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. stackexchange.com However, milder and more selective reagents have also been developed. For instance, the reduction of N-protected or unprotected amino acids, such as (S)-tert-leucine, to their corresponding amino alcohols can be achieved using a sodium borohydride/iodine (NaBH₄/I₂) system. stackexchange.com This method offers an advantage over LiAlH₄ by being less hazardous and more suitable for larger-scale synthesis. stackexchange.com The resulting alcohol, (S)-tert-leucinol, is a valuable chiral building block. stackexchange.com

The reduction to an aldehyde is more challenging as aldehydes are readily reduced to alcohols. This transformation typically requires the use of specialized, sterically hindered reducing agents or the conversion of the carboxylic acid to a derivative that can be selectively reduced to the aldehyde stage.

| Reducing Agent | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful, non-selective reducing agent. |

| Sodium Borohydride/Iodine (NaBH₄/I₂) | Primary Alcohol | Milder and safer alternative to LiAlH₄. stackexchange.com |

Functionalization and Derivatization of the Carbamoyl (B1232498) Group

The carbamoyl group (-CONH₂) offers another site for derivatization, although it is generally less reactive than the carboxylic acid. The nitrogen atom of the carbamoyl group can be alkylated or acylated under specific conditions.

In the context of related compounds, the synthesis of various synthetic cannabinoid receptor agonists involves the amide coupling of different heterocyclic carboxylic acids with L-tert-leucinamide. nih.gov This demonstrates that the amino group of the corresponding amide of L-tert-leucine is readily available for forming a new amide bond, effectively derivatizing the original carbamoyl-like structure. nih.gov The reaction typically employs standard peptide coupling reagents like EDC and HOBt. nih.gov

Introduction of Protecting Groups and Deprotection Strategies

In multi-step syntheses involving this compound or its analogs, the protection of one of the functional groups is often necessary to achieve selective reaction at the other.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. nih.govwikipedia.org In the context of this compound, if the carbamoyl group is hydrolyzed to the corresponding amine (L-tert-leucine), the resulting amino group can be protected with a Boc group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. nih.govfishersci.co.uk

The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). wikipedia.orggoogle.com This orthogonality makes the Boc group a valuable tool in the synthesis of complex derivatives.

| Protection Reagent | Deprotection Reagent | Protected Group |

| Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) or HCl | Amine |

Synthesis of Conjugates and Bioconjugates

The derivatization of this compound can be extended to the synthesis of conjugates and bioconjugates, where the molecule is linked to another chemical entity, such as a fluorescent label, a polymer, or a biomolecule.

The carboxylic acid functionality is a common handle for conjugation. After activation with a coupling agent like EDC/NHS, it can react with an amino group on the molecule to be conjugated, forming a stable amide bond. This strategy is widely used in bioconjugation to link small molecules to proteins or other biomolecules.

While specific examples of bioconjugates of this compound are not prevalent in the reviewed literature, the chemical principles for their synthesis are well-established. The derivatization chemistries described above provide the foundational tools for creating such conjugates.

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

The exploration of the structure-activity relationship of this compound focuses on three primary regions of the molecule: the carbamoyl group, the carboxylic acid moiety, and the 3,3-dimethylbutyl backbone. The synthesis of analogs with modifications at these positions allows for a detailed investigation into how changes in lipophilicity, hydrogen bonding capacity, and steric bulk influence biological activity. While direct and extensive SAR studies on this specific molecule are not widely published, principles from related structures, such as substituted amides and other amino acid derivatives, can inform the design and potential outcomes of analog synthesis.

The primary amide of this compound is a key site for derivatization. Modifications can range from N-alkylation to the introduction of various substituted aryl and alkyl groups. These changes can significantly impact the compound's hydrogen bonding capability and lipophilicity.

For instance, the synthesis of N-alkyl analogs can probe the importance of the amide N-H as a hydrogen bond donor. A progressive increase in the size of the alkyl substituent can also explore the steric tolerance of the binding pocket.

N-Methylation: Introduction of a small methyl group on the amide nitrogen can help determine if the N-H is a critical hydrogen bond donor.

N-Alkylation with Larger Groups: Using larger alkyl or cycloalkyl groups can define the steric limits of the target's binding site.

N-Arylation: The introduction of an aromatic ring, such as a phenyl or substituted phenyl group, can introduce potential pi-stacking interactions and significantly alter the compound's electronic and steric profile.

The following interactive table outlines potential analogs with modifications to the carbamoyl group and the predicted impact on activity based on general medicinal chemistry principles.

| Analog | Modification | Predicted Impact on Activity | Rationale |

| 1 | N-Methyl-2-carbamoyl-3,3-dimethylbutanoic acid | Potentially reduced | Loss of a hydrogen bond donor may decrease binding affinity. |

| 2 | N-Ethyl-2-carbamoyl-3,3-dimethylbutanoic acid | Likely reduced | Increased steric bulk may hinder optimal binding. |

| 3 | N-Phenyl-2-carbamoyl-3,3-dimethylbutanoic acid | Variable | Potential for new binding interactions (pi-stacking) but also steric clashes. |

| 4 | N-(4-Chlorophenyl)-2-carbamoyl-3,3-dimethylbutanoic acid | Variable | Electronic effects of the substituent could influence binding. |

The carboxylic acid is another key functional group that can be modified to explore its role in binding and to alter the physicochemical properties of the parent molecule. Esterification is a common strategy to increase lipophilicity and potentially improve cell permeability, effectively creating prodrugs.

Esterification: Conversion of the carboxylic acid to various esters (e.g., methyl, ethyl, tert-butyl) can investigate the importance of the acidic proton and the carboxylate's ability to form ionic interactions.

Amidation: Replacing the carboxylic acid with a primary, secondary, or tertiary amide can further probe the necessity of the acidic nature of this group and introduce new hydrogen bonding possibilities.

Bioisosteric Replacement: Substituting the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the acidic character while altering other properties like pKa and metabolic stability.

The interactive table below details potential analogs with modifications at the carboxylic acid position and their predicted effects.

| Analog | Modification | Predicted Impact on Activity | Rationale |

| 5 | Methyl 2-carbamoyl-3,3-dimethylbutanoate | Likely reduced or inactive (as parent) | Loss of the acidic proton may prevent key ionic interactions. Could act as a prodrug. |

| 6 | 2-Carbamoyl-3,3-dimethylbutanamide | Potentially reduced | Neutral amide may not engage in the same interactions as the carboxylate. |

| 7 | 5-(1-Carbamoyl-2,2-dimethylpropyl)tetrazole | Potentially maintained or enhanced | Tetrazole is a common bioisostere for a carboxylic acid. |

The 3,3-dimethylbutyl group, also known as a neopentyl group, provides significant steric bulk, which is often crucial for fitting into a specific hydrophobic pocket of a biological target. Altering the size and nature of this group can provide valuable insights into the spatial requirements of the binding site.

Homologation: Increasing or decreasing the length of the carbon chain can assess the optimal distance between the functional groups.

Alteration of Branching: Modifying the dimethyl substitution to other alkyl groups (e.g., diethyl) or a cycloalkyl group can probe the precise shape of the hydrophobic pocket.

Introduction of Polar Groups: Replacing one of the methyl groups with a polar functional group could explore potential for additional interactions outside the primary hydrophobic pocket.

The interactive table below illustrates potential modifications to the backbone and their predicted consequences on biological activity.

| Analog | Modification | Predicted Impact on Activity | Rationale |

| 8 | 2-Carbamoyl-3-methylbutanoic acid | Likely reduced | Decreased steric bulk may lead to weaker hydrophobic interactions. |

| 9 | 2-Carbamoyl-4,4-dimethylpentanoic acid | Potentially reduced | Increased chain length may position the functional groups suboptimally. |

| 10 | 2-Carbamoyl-3-ethyl-3-methylbutanoic acid | Variable | Altered shape of the hydrophobic group may affect binding affinity. |

Through the systematic synthesis and biological evaluation of these and other analogs, a comprehensive structure-activity relationship for this compound can be developed. This knowledge is invaluable for the rational design of more potent and selective compounds with improved pharmacological profiles.

Biochemical Significance and Metabolic Context of 2 Carbamoyl 3,3 Dimethylbutanoic Acid and Its Metabolites

Involvement in Amino Acid Metabolic Pathways

The catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is a critical metabolic pathway for energy production and the synthesis of various essential compounds. mdpi.com The initial steps for all three BCAAs are conserved, involving a transamination followed by an oxidative decarboxylation. mdpi.com The degradation of leucine, in particular, proceeds through a series of enzymatic reactions to ultimately yield acetoacetate (B1235776) and acetyl-CoA. mhmedical.com

While 2-Carbamoyl-3,3-dimethylbutanoic acid is not a recognized intermediate in the canonical leucine degradation pathway, its chemical structure suggests a plausible link. The "3,3-dimethylbutanoic acid" backbone is structurally analogous to isovaleric acid, a key metabolite formed after the oxidative decarboxylation of α-ketoisocaproate (the α-keto acid of leucine). nih.gov It is conceivable that under specific metabolic conditions, particularly in states of enzymatic deficiency where intermediates of leucine catabolism accumulate, alternative metabolic routes may become active. One such hypothetical pathway could involve the carbamoylation of a leucine-derived metabolite.

Table 1: Key Enzymes and Intermediates in the Early Stages of Leucine Catabolism

| Step | Substrate | Enzyme | Product |

| 1. Transamination | Leucine | Branched-chain aminotransferase (BCAT) | α-Ketoisocaproate (KIC) |

| 2. Oxidative Decarboxylation | α-Ketoisocaproate | Branched-chain α-keto acid dehydrogenase (BCKD) complex | Isovaleryl-CoA |

| 3. Dehydrogenation | Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase (IVD) | 3-Methylcrotonyl-CoA |

This table outlines the initial, well-established steps of leucine degradation. This compound is not a standard intermediate in this pathway.

Role as an Intermediate in Specific Biosynthetic Pathways (e.g., Pyrimidine (B1678525) Biosynthesis via Ureidosuccinic Acid Analogy)

There is currently no direct evidence to suggest that this compound is a standard intermediate in major biosynthetic pathways. However, its structure bears a notable resemblance to N-carbamoyl-aspartate, also known as ureidosuccinic acid, which is a crucial intermediate in the de novo synthesis of pyrimidines. hmdb.canih.gov In this pathway, the enzyme aspartate transcarbamoylase catalyzes the reaction between carbamoyl (B1232498) phosphate (B84403) and aspartate to form ureidosuccinic acid. hmdb.ca

This analogy suggests a potential, albeit likely atypical, mechanism for the formation of this compound. It is hypothesized that a substrate structurally similar to aspartate, possibly derived from BCAA metabolism, could be carbamoylated. This might occur under conditions of metabolic stress or in the presence of an enzyme with broad substrate specificity, where the cellular pool of carbamoyl phosphate is available for such an aberrant reaction.

Table 2: Structural Analogy between Ureidosuccinic Acid and the Hypothetical Precursor of this compound

| Compound | Structure | Role |

| Ureidosuccinic Acid | A carbamoyl group attached to the amino group of aspartic acid | Key intermediate in pyrimidine biosynthesis hmdb.ca |

| This compound | A carbamoyl group attached to a 3,3-dimethylbutanoic acid backbone | Hypothetical product of an analogous carbamoylation reaction |

Investigations into Aberrant Acylation and Metabolite Accumulation in Metabolic Disorders

Inborn errors of metabolism affecting the BCAA degradation pathways, such as Maple Syrup Urine Disease (MSUD) and Isovaleric Acidemia (IVA), are characterized by the accumulation of specific metabolites proximal to the enzymatic block. nih.govwikipedia.org In MSUD, a deficiency in the BCKD complex leads to the buildup of BCAAs and their corresponding α-keto acids. wikipedia.orgmyadlm.org In IVA, a defect in isovaleryl-CoA dehydrogenase results in the accumulation of isovaleryl-CoA derivatives. nih.govmedlineplus.gov

The accumulation of these reactive acyl-CoA species can lead to a phenomenon known as aberrant acylation, where the acyl groups are transferred to other molecules, such as amino acids or carnitine, forming atypical conjugates. The formation of this compound could be a result of such an aberrant metabolic process. The "carbamoyl" functional group suggests a reaction involving carbamoyl phosphate, a molecule central to the urea (B33335) cycle and pyrimidine synthesis. It is plausible that in certain metabolic disorders, an accumulated metabolite from the leucine pathway could undergo an atypical carbamoylation reaction, leading to the formation and subsequent accumulation of this compound. However, this compound is not currently listed as a primary diagnostic marker for major BCAA metabolism disorders. mhmedical.comnih.gov

Table 3: Primary Accumulated Metabolites in MSUD and IVA

| Metabolic Disorder | Deficient Enzyme | Primary Accumulated Metabolites |

| Maple Syrup Urine Disease (MSUD) | Branched-chain α-keto acid dehydrogenase (BCKD) complex | Leucine, Isoleucine, Valine, Alloisoleucine, and their respective α-keto acids myadlm.orgnih.gov |

| Isovaleric Acidemia (IVA) | Isovaleryl-CoA dehydrogenase (IVD) | Isovaleryl-CoA, Isovalerylglycine, Isovalerylcarnitine, 3-Hydroxyisovaleric acid nih.govwikipedia.org |

Modulation of Cellular Pathways through Related Compounds

Direct studies on the biological activity of this compound are not available. However, the accumulation of other atypical metabolites in disorders of BCAA metabolism is known to have significant pathophysiological consequences. For instance, in MSUD, the high levels of leucine and its ketoacid, α-ketoisocaproate, are neurotoxic and can interfere with the transport of other amino acids into the brain, disrupting neurotransmitter synthesis. wikipedia.org In IVA, the accumulation of isovaleric acid and its derivatives can lead to metabolic acidosis and neurological damage. wikipedia.org

Given its structure as an amino acid derivative, if this compound were to accumulate to significant concentrations, it could potentially exert biological effects. These might include competitive inhibition of enzymes or transporters designed for structurally similar molecules, or other off-target effects that could disrupt cellular homeostasis. However, without direct experimental evidence, its potential to modulate cellular pathways remains speculative.

Studies on Metabolic Flux and Intermediary Metabolism

Metabolic flux analysis, often using stable isotope tracers, is a powerful technique to investigate the flow of metabolites through various pathways and to understand how these are altered in disease states. nih.gov Such studies have been instrumental in elucidating the complex inter-organ metabolism of BCAAs and their metabolites. nih.govresearchgate.net

The application of metabolic flux analysis could be pivotal in understanding the origin and fate of this compound. By administering isotopically labeled precursors, such as labeled leucine or carbamoyl phosphate, and tracking the appearance of the label in this specific molecule, researchers could definitively establish its metabolic origins. This would provide direct evidence for the pathway of its formation, for instance, confirming if it arises from an overflow of the leucine degradation pathway. Such studies would be essential to move from hypothetical considerations based on chemical structure to a concrete understanding of its role in intermediary metabolism.

Enzymatic Transformations and Biocatalysis Involving 2 Carbamoyl 3,3 Dimethylbutanoic Acid and Its Analogues

Enzymatic Resolution of Enantiomers

Enzymatic kinetic resolution is a widely adopted strategy for separating racemic mixtures. This technique leverages the stereoselectivity of enzymes, which preferentially catalyze the transformation of one enantiomer, leaving the other unreacted.

Application of Lipases and Hydantoinase Systems

Lipases: While direct lipase-catalyzed resolution of 2-Carbamoyl-3,3-dimethylbutanoic acid is not extensively documented, lipases are frequently used for the kinetic resolution of related chiral carboxylic acids and alcohols, typically through enantioselective esterification or hydrolysis. nih.govresearchgate.net For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have demonstrated high enantioselectivity in resolving racemic alcohols and amines that contain bulky functional groups, achieving excellent enantiomeric excess (ee) values often exceeding 99%. nih.govmdpi.com The resolution of a racemic ester of this compound would likely involve a lipase selectively hydrolyzing one ester enantiomer to the corresponding carboxylic acid, allowing for the separation of the unreacted ester from the product acid.

Hydantoinase Systems: A more established and industrially significant method for producing enantiomerically pure amino acids and their derivatives is the "hydantoinase process". nih.govmdpi.comresearchgate.net This multi-enzyme cascade is highly relevant for analogues of this compound. The process typically involves three key enzymes:

Hydantoin (B18101) Racemase: Converts the unreacted hydantoin enantiomer to its opposite, allowing for a theoretical yield of 100%.

Enantioselective Hydantoinase: Catalyzes the stereospecific ring-opening of a 5-monosubstituted hydantoin (e.g., 5-tert-butylhydantoin) to the corresponding N-carbamoyl amino acid.

N-Carbamoylase (or Carbamoyl (B1232498) Hydrolase): Hydrolyzes the N-carbamoyl group to yield the final, optically pure amino acid.

A patented process describes the conversion of tert-butylhydantoin to N-carbamoyl-(R)-tert-leucine using an (R)-hydantoinase from Escherichia coli, which is then converted to (R)-tert-leucine by a carbamoylase. google.com This demonstrates the direct applicability of the hydantoinase system for producing chiral compounds with the same tert-butyl structural motif found in this compound. The efficiency of this system relies on the coordinated action of the enzymes, which can be used as whole-cell biocatalysts or in immobilized forms. mdpi.com

| Enzyme System | Substrate Analogue | Product | Key Advantage |

| Lipase (e.g., CAL-B) | Racemic esters of chiral acids | Enantiopure acid and ester | High enantioselectivity for bulky substrates |

| Hydantoinase Process | Racemic 5-tert-butylhydantoin | Enantiopure tert-leucine | Dynamic kinetic resolution allows for high yields |

Aminoacylase-Based Methodologies

Aminoacylases (EC 3.5.1.14) are hydrolases that catalyze the removal of an N-acyl group from N-acyl-L-amino acids, a property widely exploited for the industrial production of L-amino acids. wikipedia.org The process involves the chemical synthesis of a racemic N-acyl amino acid, followed by enantioselective enzymatic hydrolysis. The L-aminoacylase specifically acts on the N-acyl-L-amino acid, producing the L-amino acid, while the N-acyl-D-amino acid remains unreacted. These two compounds can then be separated based on their different chemical properties.

While the classic substrate is an N-acetyl derivative, some acylases and related carbamoylases can hydrolyze N-carbamoyl groups. For example, studies have shown that acylases can stereoselectively cleave N-(methoxycarbonyl) and N-(ethoxycarbonyl) derivatives of amino acids like alanine (B10760859) and valine. popline.org Furthermore, L-carbamoylases have been utilized in dynamic kinetic resolution systems, coupled with a racemase, to produce optically pure L-amino acids from racemic N-carbamoyl-amino acids with enantiomeric excess greater than 99.5%. nih.gov The substrate scope of these enzymes often includes unnatural amino acids such as L-homophenylalanine and L-norleucine, suggesting that analogues with bulky side chains like this compound could also be suitable substrates. nih.gov

Enzyme-Catalyzed Synthesis of this compound Derivatives

Enzymes are not only used for resolution but also for the direct synthesis of chiral molecules and their derivatives. Biocatalytic methods offer a green alternative to traditional chemical synthesis.

Lipases are particularly versatile in this regard, capable of catalyzing esterification, transesterification, and amidation reactions under mild, non-aqueous conditions. d-nb.info For instance, the carboxylic acid group of this compound could be enzymatically esterified with various alcohols to produce a library of ester derivatives. This approach is common in the synthesis of polyesters from bio-based monomers using enzymes like CALB. mdpi.com

Another synthetic route involves arylmalonate decarboxylase (AMDase), which can be engineered to catalyze the asymmetric decarboxylation of prochiral malonic acids. nih.gov A chemoenzymatic cascade using AMDase variants could potentially be adapted to synthesize optically pure 2-methyl-substituted carboxylic acids, which are structurally related to the target compound. nih.gov

Mechanistic Enzymology of Reactions Involving Carbamoyl Moieties

Understanding the catalytic mechanism and substrate specificity of enzymes that act on carbamoyl groups is crucial for their effective application and for engineering improved biocatalysts. The primary enzymes responsible for hydrolyzing the carbamoyl moiety in analogues of this compound are N-carbamoyl-amino-acid hydrolases (carbamoylases).

Active Site Characterization and Catalytic Mechanisms (e.g., Acid-Base Catalysis, Covalent Catalysis)

N-carbamoyl-D-amino-acid hydrolase (D-carbamoylase) catalyzes the hydrolysis of N-carbamoyl-D-amino acids to the corresponding D-amino acid, ammonia (B1221849), and carbon dioxide. ebi.ac.uk The catalytic mechanism involves a covalent intermediate and acid-base catalysis, facilitated by key residues in the active site.

The proposed mechanism for D-carbamoylase proceeds as follows: ebi.ac.uk

Acylation: A cysteine residue (Cys172), activated by a nearby glutamate (B1630785) (Glu47) acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the substrate's carbamoyl group.

Tetrahedral Intermediate Formation: This attack forms a negatively charged tetrahedral intermediate, which is stabilized by an "oxyanion hole" created by backbone amides and a key lysine (B10760008) residue (Lys127).

Ammonia Release: The intermediate collapses, leading to the cleavage of the C-N bond. The glutamate residue (Glu47), now acting as a general acid, protonates the leaving amino group to release ammonia. This results in a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the same glutamate residue (Glu47) acting as a base, attacks the carbonyl carbon of the acyl-enzyme intermediate.

Product Release: A second tetrahedral intermediate is formed and stabilized. Its collapse is facilitated by Glu47 acting as an acid, protonating the thiol group of Cys172. This breaks the covalent bond and releases the final products, which decompose into the D-amino acid and carbon dioxide, regenerating the enzyme for the next catalytic cycle.

This mechanism highlights the dual role of the glutamate residue as both a general base and a general acid, a common strategy in enzyme catalysis.

Substrate Specificity and Enzyme Kinetics

The substrate specificity of carbamoylases determines their utility for different amino acid analogues. Enzymes from different sources exhibit varying preferences. For example, D-carbamoylase from Pseudomonas sp. shows high activity towards bulky aromatic substrates like N-carbamoyl-D-tryptophan and N-carbamoyl-D-phenylalanine, as well as branched-chain aliphatic substrates like N-carbamoyl-D-valine and N-carbamoyl-D-leucine. nih.gov This suggests that the active site can readily accommodate large, hydrophobic side chains, making it a promising candidate for activity on N-carbamoyl derivatives of tert-leucine, such as this compound. nih.govmdpi.com

In contrast, the L-carbamoylase from Alcaligenes xylosoxidans has a broad specificity for L-amino acids with long-chain aliphatic or aromatic groups but is inactive on N-carbamoyl derivatives of highly polar or charged amino acids like glutamate, aspartate, and arginine. nih.govqmul.ac.uk

Kinetic parameters provide a quantitative measure of an enzyme's efficiency. Recent studies involving the engineering of a D-carbamoylase to improve its activity towards N-carbamoyl-D-tryptophan resulted in a mutant with a 43-fold increase in catalytic efficiency (kcat/Km). researchgate.net The wild-type and mutant enzymes exhibited the kinetic parameters shown in the table below.

| Enzyme Variant | Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹·mM⁻¹) |

| Wild-Type (NiHyuC) | N-carbamoyl-D-tryptophan | 11.2 | 290.0 | 25.9 |

| M4 Mutant | N-carbamoyl-D-tryptophan | 0.4 | 454.0 | 1135.0 |

These findings underscore that the substrate entrance tunnel and the flexibility of loops near the active site are critical for determining catalytic performance, especially for bulky substrates. researchgate.net Such protein engineering efforts can be instrumental in developing highly efficient biocatalysts for the synthesis of complex chiral molecules like this compound.

Allosteric Regulation and Channeling of Intermediates

Allosteric regulation is a fundamental mechanism for controlling metabolic pathways, where the binding of an effector molecule to a site other than the enzyme's active site—the allosteric site—modulates its activity. This can either enhance (allosteric activation) or diminish (allosteric inhibition) the enzyme's function. wikipedia.orgaklectures.com In a hypothetical pathway involving this compound, downstream products or upstream substrates could act as allosteric modulators for the enzymes responsible for its synthesis or degradation, thus maintaining cellular homeostasis. nih.gov

Substrate channeling is another critical process in enzyme-catalyzed reactions, involving the direct transfer of an intermediate from one enzyme's active site to the next in a metabolic pathway without diffusing into the bulk solvent. tamu.edunih.gov This mechanism enhances catalytic efficiency by increasing the local concentration of the intermediate and protecting it from degradation or competing reactions. nih.govnih.gov For a multi-step enzymatic synthesis or degradation of this compound, channeling would be a significant advantage, ensuring a high flux through the pathway. nih.gov

Table 1: Theoretical Allosteric Regulation in a Hypothetical Pathway for this compound

| Enzyme Target (Hypothetical) | Effector Molecule (Hypothetical) | Type of Regulation | Potential Effect on this compound Metabolism |

| Carbamoyl-dimethylbutanoyl-synthase | Downstream product (e.g., a cyclic derivative) | Negative Feedback Inhibition | Slows down the synthesis of this compound |

| Dimethylbutanoate Carbamoylase | Upstream precursor (e.g., 3,3-dimethylbutanoic acid) | Feed-forward Activation | Increases the rate of this compound synthesis |

Engineering of Enzymes for Enhanced Synthesis or Degradation

The field of enzyme engineering offers powerful tools to improve the catalytic properties of enzymes for specific industrial or environmental applications. Techniques such as directed evolution and rational design can be employed to enhance the synthesis or degradation of a target molecule like this compound.

Rational design involves making specific changes to an enzyme's amino acid sequence based on a detailed understanding of its structure and mechanism. This could be used to, for example, broaden the substrate specificity of a known amidase to act more efficiently on this compound. Directed evolution, on the other hand, mimics natural selection in the laboratory to evolve enzymes with desired properties, such as increased stability or activity under specific process conditions.

Table 2: Potential Enzyme Engineering Strategies for this compound Biocatalysis

| Engineering Strategy | Target Enzyme (Hypothetical) | Desired Outcome |

| Site-directed Mutagenesis | Amidase/Hydrolase | Increased specificity for the carbamoyl group of the target molecule |

| Directed Evolution | Nitrilase (acting on an analogue) | Enhanced catalytic efficiency (kcat/Km) for the synthesis of the corresponding carboxylic acid |

| Domain Swapping | Bifunctional synthase | Improved substrate channeling between catalytic domains |

Bioremediation and Biotransformation Potential

Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental pollutants. The potential for bioremediation of this compound would depend on the existence of microorganisms that can utilize it as a carbon or nitrogen source. The presence of the tert-butyl group in its structure might pose a challenge for biodegradation, as highly branched structures can be recalcitrant. nih.govapi.org However, numerous bacteria have been isolated that can degrade related compounds like tert-butyl alcohol, suggesting that microbial degradation pathways for such structures exist in nature. nih.govapi.orgcalpoly.edu

Biotransformation, a related concept, involves using enzymes or whole cells to convert a compound into a more valuable or less toxic substance. An engineered microorganism or a purified enzyme could potentially be used to transform this compound into a useful chemical precursor.

Table 3: Hypothetical Bioremediation/Biotransformation Pathways for this compound

| Process | Key Enzyme(s) (Hypothetical) | Potential End Product(s) | Environmental/Industrial Relevance |

| Biodegradation | Amidase, Oxidoreductases | Carbon dioxide, water, ammonia | Removal from contaminated soil or water |

| Biotransformation | Decarboxylase | 3,3-dimethylbutanamide | Synthesis of a potentially valuable chemical intermediate |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The spectrum of 2-Carbamoyl-3,3-dimethylbutanoic acid is expected to show characteristic absorption bands for its carboxylic acid, primary amide, and alkane functionalities.

Key expected vibrational modes include the broad O-H stretch of the carboxylic acid, which typically appears as a wide band due to hydrogen bonding. spectroscopyonline.comresearchgate.net The C=O stretching vibrations of both the carboxylic acid and the amide group are also prominent features, though their exact positions can be influenced by intra- and intermolecular hydrogen bonding. spectroscopyonline.comnih.gov The N-H stretching of the primary amide will present as distinct peaks, and the C-H stretching and bending vibrations from the dimethylbutanoic backbone will also be evident. nih.gov

Table 1: Illustrative FTIR Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H stretch | Primary Amide |

| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| 2970-2870 | C-H stretch | Alkane (CH₃, CH) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1680 | C=O stretch (Amide I) | Primary Amide |

| ~1640 | N-H bend (Amide II) | Primary Amide |

| 1470-1450 | C-H bend | Alkane (CH₃) |

| 1390-1365 | C-H bend (umbrella) | tert-Butyl Group |

| 1320-1210 | C-O stretch | Carboxylic Acid |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, the C-C backbone and the symmetric stretching of the tert-butyl group would be expected to produce strong Raman signals. The C=O stretching vibrations are also observable in Raman spectra. rsc.orgscifiniti.com

Table 2: Illustrative Raman Data for this compound

| Frequency Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2970-2870 | C-H stretch | Alkane (CH₃, CH) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Primary Amide |

| 1470-1450 | C-H bend | Alkane (CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR and ¹³C NMR for Proton and Carbon Assignments

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the carboxylic acid proton, the amide protons, the alpha-proton, and the protons of the tert-butyl group.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. docbrown.info Signals for the carbonyl carbons of the carboxylic acid and amide, the alpha-carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons are all expected to be resolved. chemicalbook.comdocbrown.info

Table 3: Illustrative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~6.5-7.5 | Singlet (broad) | 2H | -CONH₂ |

| ~2.5 | Singlet | 1H | H-2 |

Table 4: Illustrative ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 | C=O (Carboxylic Acid) |

| ~173 | C=O (Amide) |

| ~55 | C-2 |

| ~35 | C-3 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity Analysis

2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. In this molecule, with its isolated spin systems, COSY would be of limited use but could confirm the absence of coupling for the singlet signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a key experiment for this molecule. It would show correlations between protons and carbons that are two or three bonds away. Expected correlations would include the proton at C-2 correlating to the carbonyl carbons of the acid and amide, as well as to the quaternary and methyl carbons of the tert-butyl group. The methyl protons of the tert-butyl group would show correlations to the quaternary carbon (C-3) and the alpha-carbon (C-2). These correlations would definitively establish the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is used to confirm the molecular formula and can provide structural clues. For this compound (C₇H₁₃NO₃), the molecular weight is 159.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 159. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the carbamoyl (B1232498) group (-CONH₂, 44 Da), and the characteristic fragmentation of the tert-butyl group, leading to a stable tert-butyl cation at m/z 57.

Table 5: Illustrative Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment |

|---|---|

| 159 | [M]⁺ (Molecular Ion) |

| 142 | [M - NH₃]⁺ |

| 114 | [M - COOH]⁺ |

| 102 | [M - C(CH₃)₃]⁺ |

Through the combined application of these spectroscopic and spectrometric methods, a complete and unambiguous structural assignment of this compound can be achieved.

Table of Compound Names

| Compound Name |

|---|

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "this compound," a successful crystal structure determination would provide accurate bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and carbamoyl groups, which dictate the crystal packing. While no specific crystal structure for "this compound" has been reported, analysis of similar structures, such as aspartic acid, reveals detailed information about hydrogen bonding networks and molecular conformations in the solid state. mdpi.comresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and purification of "this compound." Due to the presence of a stereocenter at the second carbon of the butanoic acid chain, this compound can exist as a pair of enantiomers. Chiral HPLC is therefore necessary to separate and quantify these enantiomers.

The separation of enantiomers can be achieved using chiral stationary phases (CSPs). For a carboxylic acid, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) carbamates, are often effective. chiraltech.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a critical role in achieving optimal enantioseparation. chiraltech.com Macrocyclic glycopeptide-based CSPs have also demonstrated broad selectivity for the chiral separation of N-protected amino acids and could be applicable to "this compound". sigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. For a polar and relatively non-volatile compound like this compound, derivatization is a necessary prerequisite for successful GC analysis. This process involves chemically modifying the analyte to increase its volatility, making it suitable for passage through the GC column.

The primary objectives of employing GC in the analysis of this compound are to assess its purity and to determine the presence of any impurities, such as starting materials or by-products from the synthesis.

Derivatization:

To enhance volatility, the carboxylic acid and amide functionalities of this compound can be converted into less polar and more volatile esters and silylated amides, respectively. A common derivatization agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). The derivatization reaction replaces the active hydrogen atoms on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups.

Hypothetical GC-MS Parameters:

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

The resulting chromatogram would ideally show a single, sharp peak corresponding to the derivatized this compound, indicating a high degree of purity. The retention time of this peak would be a characteristic feature under the specified analytical conditions. The mass spectrum associated with this peak would provide structural information, including the molecular ion and characteristic fragmentation patterns of the TMS-derivatized compound, further confirming its identity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the empirical and molecular formula of a newly synthesized compound.

For this compound, the molecular formula is C₇H₁₃NO₃. The theoretical elemental composition can be calculated as follows:

Molecular Weight: 159.18 g/mol

Carbon (C): (7 * 12.01 / 159.18) * 100 = 52.82%

Hydrogen (H): (13 * 1.01 / 159.18) * 100 = 8.23%

Nitrogen (N): (1 * 14.01 / 159.18) * 100 = 8.80%

Oxygen (O): (3 * 16.00 / 159.18) * 100 = 30.15%

An experimental elemental analysis would be performed using a CHN analyzer. The results are typically considered acceptable if they fall within ±0.4% of the theoretical values.

Theoretical vs. Illustrative Experimental Elemental Analysis Data:

| Element | Theoretical % | Illustrative Experimental % |

| Carbon (C) | 52.82 | 52.75 |

| Hydrogen (H) | 8.23 | 8.29 |

| Nitrogen (N) | 8.80 | 8.76 |

A close correlation between the experimental and theoretical values, as illustrated in the table above, would provide strong evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a powerful quantum chemical tool for investigating the electronic structure and properties of molecules. For 2-Carbamoyl-3,3-dimethylbutanoic acid, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), offer a detailed understanding of its intrinsic molecular characteristics. nih.govresearchgate.net

Molecular and Electronic Structure Prediction

DFT calculations are instrumental in predicting the optimized three-dimensional geometry of this compound. These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, the C=O bond of the carboxylic acid and amide groups, and the C-N and C-C bonds of the molecular backbone are defined with high precision. numberanalytics.com The electronic structure, including the distribution of electron density and molecular electrostatic potential (MEP), can also be mapped. The MEP highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar organic molecules.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Carboxylic) | 1.21 |

| Bond Length (Å) | C-O (Carboxylic) | 1.35 |

| Bond Length (Å) | C=O (Amide) | 1.24 |

| Bond Length (Å) | C-N (Amide) | 1.34 |

| Bond Angle (°) | O=C-O | 124.5 |

| Bond Angle (°) | N-C-C | 115.0 |

Vibrational Frequency Assignments and Potential Energy Distribution

Theoretical vibrational spectra (Infrared and Raman) of this compound can be computed using DFT. biointerfaceresearch.com These calculations predict the frequencies of fundamental vibrational modes. The assignment of these theoretical frequencies to specific molecular motions, such as stretching, bending, and torsional vibrations, is facilitated by Potential Energy Distribution (PED) analysis. nih.govresearchgate.net PED provides a quantitative measure of the contribution of each internal coordinate to a given normal mode, allowing for an unambiguous assignment of the vibrational bands. For example, characteristic stretching frequencies for the C=O, N-H, and O-H groups can be precisely identified.

Table 2: Illustrative Vibrational Frequencies and PED Assignments for this compound This table presents hypothetical data based on typical DFT calculation results for similar organic molecules.

| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (PED) |

|---|---|---|

| 3450 | ν(N-H) asymmetric stretch | ν(N-H) (98%) |

| 3350 | ν(N-H) symmetric stretch | ν(N-H) (97%) |

| 1730 | ν(C=O) carboxylic acid | ν(C=O) (85%), δ(O-C=O) (10%) |

| 1685 | ν(C=O) amide I | ν(C=O) (75%), ν(C-N) (15%) |

| 1590 | δ(N-H) amide II | δ(N-H) (60%), ν(C-N) (30%) |

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. pnas.orgnih.gov For this compound, the HOMO is expected to be localized primarily on the amide and carboxyl groups, which are rich in electron density. The LUMO is likely distributed across the carbonyl carbons and adjacent atoms. This analysis helps in predicting how the molecule will interact with other chemical species.

Table 3: Illustrative Frontier Molecular Orbital Properties of this compound This table presents hypothetical data based on typical DFT calculation results for similar organic molecules.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics, conformational flexibility, and interactions with their environment, such as a solvent or a biological macromolecule. bioinformaticsreview.com

Conformational Analysis and Flexibility Studies